molecular formula C9H8F2 B064242 Benzene, 1,2-difluoro-4-(1-methylethenyl)- CAS No. 182193-03-9

Benzene, 1,2-difluoro-4-(1-methylethenyl)-

Cat. No. B064242
CAS RN: 182193-03-9
M. Wt: 154.16 g/mol
InChI Key: NVCOWRDAKXVJNX-UHFFFAOYSA-N
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Description

Benzene, 1,2-difluoro-4-(1-methylethenyl)- is a chemical compound that belongs to the family of fluoroaromatic compounds. It is commonly known as Difluorobenzene and has a molecular formula of C9H8F2. Difluorobenzene is widely used in scientific research applications due to its unique chemical properties, which make it an important intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of difluorobenzene is not well understood. However, it is believed to act as a nucleophile and an electrophile due to the presence of fluorine atoms on the aromatic ring. Difluorobenzene can undergo various reactions, including nucleophilic substitution, electrophilic substitution, and addition reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of difluorobenzene are not well studied. However, it is believed to have low toxicity and is not considered to be a significant health hazard. Difluorobenzene is not known to have any significant effects on the human body.

Advantages and Limitations for Lab Experiments

Difluorobenzene has several advantages for lab experiments, including its high purity, low toxicity, and ease of handling. It is also readily available and relatively inexpensive. However, difluorobenzene has some limitations, including its limited solubility in water and its potential for flammability.

Future Directions

There are several future directions for the research and development of difluorobenzene. One potential area of research is the synthesis of novel organic compounds using difluorobenzene as an intermediate. Another potential area of research is the development of new applications for difluorobenzene in material science and nanotechnology. Additionally, further studies are needed to better understand the biochemical and physiological effects of difluorobenzene.

Scientific Research Applications

Difluorobenzene is widely used in scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Difluorobenzene is also used as a solvent and reagent in organic chemistry.

properties

CAS RN

182193-03-9

Molecular Formula

C9H8F2

Molecular Weight

154.16 g/mol

IUPAC Name

1,2-difluoro-4-prop-1-en-2-ylbenzene

InChI

InChI=1S/C9H8F2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-5H,1H2,2H3

InChI Key

NVCOWRDAKXVJNX-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC(=C(C=C1)F)F

Canonical SMILES

CC(=C)C1=CC(=C(C=C1)F)F

synonyms

Benzene, 1,2-difluoro-4-(1-methylethenyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(3,4-difluorophenyl)propan-2-ol (1.0 g, 5.8 mmol) in 40 mL benzene was added 0.1 g of p-toluenesulfonic acid and the solution was heated to 60° C. TLC analysis showed disappearance of the starting material. After cooling, the solution was extracted with EtOAc, washed with saturated NaHCO3, dried over Na2SO4, filtered and the solvent was removed in vacuo. 1,2-difluoro-4-isopropenyl-benzene was obtained as a yellow oil (0.82 g, 92% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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